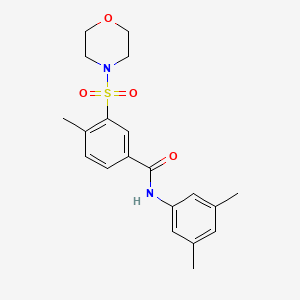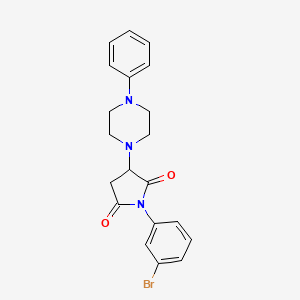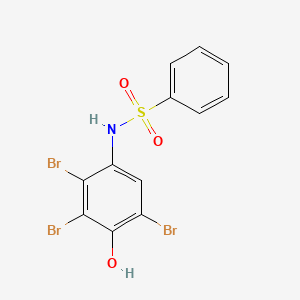
N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide, also known as DMSB, is a chemical compound that has gained attention in recent years due to its potential application in scientific research. DMSB is a sulfonylurea derivative that has been shown to have a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is not fully understood, but it is believed to involve the activation of the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium channel. This leads to the depolarization of the cell membrane and the subsequent release of insulin from pancreatic beta cells. Additionally, N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its insulin-stimulating and anti-inflammatory effects, N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to have antioxidant properties and to inhibit the proliferation of cancer cells. Additionally, N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to have neuroprotective effects, making it a potential treatment option for neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
One advantage of N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to have a wide range of potential applications in scientific research. However, one limitation of N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is its relatively low potency compared to other sulfonylurea derivatives, which may limit its effectiveness in certain applications.
未来方向
There are several potential future directions for research on N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide. One area of interest is its potential application as a treatment option for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide and its potential applications in the treatment of inflammatory diseases and cancer. Finally, the development of more potent derivatives of N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide may lead to improved effectiveness in certain applications.
合成方法
The synthesis of N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide involves the reaction of 3,5-dimethylphenyl isocyanate with 4-methyl-3-(morpholin-4-ylsulfonyl)aniline in the presence of a suitable solvent and base. The resulting product is then purified through recrystallization to obtain the final compound. The synthesis method of N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is relatively straightforward and can be carried out in a laboratory setting.
科学研究应用
N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to have potential applications in scientific research, particularly in the field of diabetes research. N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to stimulate insulin secretion from pancreatic beta cells, making it a potential treatment option for type 2 diabetes. Additionally, N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases such as arthritis.
属性
IUPAC Name |
N-(3,5-dimethylphenyl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-10-15(2)12-18(11-14)21-20(23)17-5-4-16(3)19(13-17)27(24,25)22-6-8-26-9-7-22/h4-5,10-13H,6-9H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAASDFMQXMSCLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C)C)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine](/img/structure/B5205427.png)


![4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate](/img/structure/B5205453.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-methoxyacetamide](/img/structure/B5205469.png)
![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5205482.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5205488.png)
![3-bromo-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5205494.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N,N-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5205500.png)
![1-(4-{[4-(3-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B5205504.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5205509.png)
![3-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5205521.png)
![N-(2-ethoxyphenyl)-2-[(3-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5205526.png)
![2-[benzyl(3-cyclohexen-1-ylmethyl)amino]ethanol](/img/structure/B5205529.png)